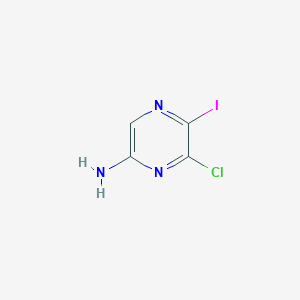

6-Chloro-5-iodopyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-iodopyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBDYUMXHLRMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 6-Chloro-5-iodopyrazin-2-amine in Modern Drug Discovery: A Technical Guide to Synthesizing Targeted Covalent Kinase Inhibitors

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. 6-Chloro-5-iodopyrazin-2-amine has solidified its position as such a scaffold, particularly in the highly competitive field of protein kinase inhibitors. Its unique trifunctional nature—an electron-rich aminopyrazine core flanked by two distinct, orthogonally reactive halogen atoms—provides a versatile platform for constructing complex molecular architectures with high precision and efficiency. Pyrazine-based compounds are integral to numerous FDA-approved kinase inhibitors, where the pyrazine nitrogen often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[1]

This technical guide provides an in-depth exploration of the strategic application of this compound in drug discovery, with a primary focus on its role as a key starting material for the synthesis of targeted covalent inhibitors (TCIs). We will delve into the chemical rationale behind its design, detail the key synthetic transformations it enables, and present a case study on its application in the synthesis of a clinically significant Bruton's Tyrosine Kinase (BTK) inhibitor.

Core Chemistry: The Rationale for Trifunctional Design

The synthetic power of this compound lies in the differential reactivity of its three key functional groups: the 2-amino group, the 5-iodo substituent, and the 6-chloro substituent. This design allows for a sequential and regioselective functionalization strategy, which is paramount in the construction of complex drug molecules.

-

The Aminopyrazine Core: The 2-aminopyrazine moiety is a well-established bioisostere for the adenine core of ATP.[2] This structural mimicry allows derivatives to effectively compete for the ATP-binding site of a wide range of protein kinases. The amino group itself serves as a convenient handle for further derivatization or can act as a key hydrogen bond donor in the final ligand-protein interaction.

-

Orthogonal Halogen Reactivity: The presence of both iodine and chlorine atoms on the pyrazine ring is the cornerstone of this reagent's utility. The carbon-iodine bond is significantly weaker and more readily activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the more robust carbon-chlorine bond.[3] This reactivity difference enables the selective introduction of a substituent at the 5-position while leaving the 6-chloro group intact for subsequent transformations. The chlorine atom can then be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAr) to complete the synthesis of the target molecule.

Below is a diagram illustrating the strategic, sequential functionalization of this compound.

Caption: Sequential functionalization strategy for this compound.

Application Profile: A Cornerstone in the Synthesis of Targeted Covalent Kinase Inhibitors

A primary application of this compound is in the synthesis of targeted covalent inhibitors (TCIs). TCIs are a class of drugs that, after initial non-covalent binding to their target protein, form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within the active site.[4] This irreversible inhibition can lead to enhanced potency and a prolonged duration of action.[4]

The pyrazine scaffold derived from this compound serves as the "warhead delivery system," positioning a reactive group (often an acrylamide or a similar Michael acceptor) in close proximity to a targetable cysteine residue.

Case Study: Synthesis of Acalabrutinib Intermediate

Acalabrutinib is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies. It functions by forming a covalent bond with Cys481 in the active site of BTK.[1] A key intermediate in the synthesis of Acalabrutinib is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[5][6] The synthesis of the core imidazo[1,5-a]pyrazine structure of this intermediate can be envisioned starting from this compound.

The following diagram outlines a plausible synthetic pathway leveraging the unique reactivity of this starting material.

Caption: Plausible synthetic workflow for an Acalabrutinib intermediate.

Experimental Protocols: Key Methodologies

The successful application of this compound hinges on the precise execution of modern cross-coupling and substitution reactions. Below are detailed, representative protocols for the key transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C5-iodo position.

Objective: To couple an arylboronic acid to the 5-position of the pyrazine ring.

| Reagent/Parameter | Quantity/Value | Rationale |

| This compound | 1.0 eq | Starting material. |

| Arylboronic Acid | 1.1 - 1.5 eq | Coupling partner. A slight excess ensures complete consumption of the starting material. |

| Pd(PPh₃)₄ | 0.05 - 0.1 eq | Palladium(0) catalyst. Other catalysts like Pd(dppf)Cl₂ can also be used. |

| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq | Base is required to activate the boronic acid for transmetalation. |

| Solvent System | Dioxane/Water or Toluene/Water (e.g., 4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-100 °C | Elevated temperature is required to drive the catalytic cycle. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |

Step-by-Step Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., Dioxane/Water 4:1).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until reaction completion, as monitored by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 5-aryl-6-chloropyrazin-2-amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a method for introducing an amine at the C6-chloro position.

Objective: To couple a primary or secondary amine to the 6-position of the pyrazine ring.

| Reagent/Parameter | Quantity/Value | Rationale |

| 5-Aryl-6-chloropyrazin-2-amine | 1.0 eq | Substrate. |

| Amine | 1.2 - 2.0 eq | Nucleophile. |

| Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 - 0.05 eq | Palladium precatalyst. |

| Ligand (e.g., XPhos, RuPhos) | 0.04 - 0.1 eq | Bulky, electron-rich phosphine ligands are crucial for efficient catalytic activity with aryl chlorides. |

| Base (e.g., NaOtBu, K₃PO₄) | 1.5 - 2.5 eq | Strong, non-nucleophilic base is required for the catalytic cycle. |

| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-coordinating solvent. |

| Temperature | 90-110 °C | Higher temperatures are often needed for the amination of less reactive aryl chlorides. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from deactivation. |

Step-by-Step Procedure:

-

To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed solvent (e.g., Toluene).

-

Add the 5-aryl-6-chloropyrazin-2-amine substrate (1.0 eq) and the amine nucleophile (1.5 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

Mechanism of Action and Self-Validation

The ultimate goal of using this compound in this context is to produce a targeted covalent inhibitor. The self-validating nature of such a system lies in the confirmation of the covalent bond formation with the target protein.

Covalent Engagement with BTK

In the case of Acalabrutinib, the but-2-ynoyl group, attached to the pyrrolidine ring, acts as the "warhead." After the pyrazine-based scaffold guides the inhibitor into the BTK active site, the nucleophilic thiol group of Cys481 attacks the electrophilic Michael acceptor, forming an irreversible covalent bond.

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10980815B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2014082598A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 5. apicule.com [apicule.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 6-Chloro-5-iodopyrazin-2-amine: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-iodopyrazin-2-amine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal and agrochemical research. Its unique di-halogenated structure, featuring both a chloro and an iodo substituent on the pyrazine core, offers distinct and orthogonal reactivity. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a reasoned synthetic approach, and its strategic application in selective cross-coupling reactions, underscoring its value for the rapid construction of complex molecular architectures.

Introduction: The Strategic Value of a Differentiated Scaffold

The pyrazine nucleus is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] The introduction of halogen atoms onto this core provides synthetic handles for diversification through transition-metal-catalyzed cross-coupling reactions. This compound (Figure 1) is of particular interest because the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds possess significantly different reactivities. This intrinsic differentiation allows for selective, stepwise functionalization, making it a highly versatile intermediate for building molecular libraries and optimizing lead compounds.

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 925678-00-8 | [3] |

| Molecular Formula | C₄H₃ClIN₃ | [3] |

| Molecular Weight | 255.44 g/mol | [3] |

| Appearance | Light yellow to yellow solid | Commercial Catalogs |

| Purity | Typically ≥97% | Commercial Catalogs |

| Boiling Point | 366.4 ± 42.0 °C (Predicted) | Public Databases |

| Density | 2.276 ± 0.06 g/cm³ (Predicted) | Public Databases |

| Storage | 2-8°C, inert atmosphere, protect from light | [3] |

| IUPAC Name | This compound | [3] |

Expected Spectroscopic Characteristics

-

¹H NMR: The molecule possesses a single aromatic proton on the pyrazine ring. This proton is expected to appear as a singlet in the aromatic region (typically δ 8.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: Four distinct carbon signals are expected. Two carbons will be significantly downfield due to their attachment to halogens (C-Cl and C-I). The other two carbons (C-NH₂ and C-H) will appear at characteristic shifts for an aminopyrazine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). The molecular ion peak (M⁺) would be observed at m/z ≈ 255, corresponding to the molecular weight.

Synthesis Pathway: A Proposed Protocol

A direct, published synthesis for this compound is not prominently available in the chemical literature. However, a logical and efficient synthetic route can be proposed based on established methods for the halogenation of pyrazine and other nitrogen-containing heterocyles. The most viable strategy involves the sequential halogenation of 2-aminopyrazine, starting with chlorination followed by iodination.

Rationale for the Synthetic Route

Studies on the halogenation of 2-aminopyrazine have shown that direct iodination often results in poor yields, whereas chlorination and bromination can be achieved with high efficiency.[4][5] Therefore, a two-step process starting with the more facile chlorination is proposed. The starting material, 2-amino-6-chloropyrazine, is commercially available and serves as an excellent precursor. The subsequent iodination is directed to the C-5 position by the activating effect of the amino group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-6-chloropyrazine (Precursor)

This compound is often prepared by reacting 2-aminopyrazine with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.[4] Alternatively, processes involving reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium have been patented for analogous pyridines.[6]

Step 2: Iodination of 2-Amino-6-chloropyrazine

-

Reagents & Materials:

-

2-Amino-6-chloropyrazine

-

N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidant (e.g., Iodic Acid, HIO₄)

-

Acetonitrile or a mixture of Acetic Acid and Sulfuric Acid

-

Round-bottom flask, magnetic stirrer, condenser

-

Standard workup and purification supplies (e.g., sodium thiosulfate solution, ethyl acetate, brine, silica gel)

-

-

Procedure:

-

To a stirred solution of 2-amino-6-chloropyrazine (1.0 eq) in a suitable solvent like acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The choice of NIS is based on its common use for iodinating electron-rich aromatic and heteroaromatic systems.[7]

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

-

Causality and Validation: This protocol is based on well-established electrophilic aromatic substitution principles. The amino group at C-2 is an activating, ortho-para director. With the C-6 position blocked by chlorine, electrophilic attack is strongly favored at the C-5 position. The use of NIS provides a mild and effective source of electrophilic iodine. An alternative, potent iodinating system involves using molecular iodine with a strong oxidizing agent like iodic acid in an acidic medium, a method proven effective for similar heterocyclic systems.[8]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This is possible due to the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed processes.

Principle of Orthogonal Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The bond dissociation energy (BDE) of the carbon-halogen bond follows the trend C-I < C-Br < C-Cl.[5] Consequently, the C-I bond undergoes oxidative addition much more readily than the C-Cl bond. This significant difference in reactivity allows for the selective functionalization of the C-5 position (iodide) while leaving the C-6 position (chloride) intact.[4][9]

Application in Sequential Cross-Coupling

A typical synthetic strategy involves a first coupling reaction at the C-5 position, followed by a second coupling at the C-6 position.

-

Suzuki or Sonogashira Coupling at C-5: The C-I bond is readily coupled with boronic acids/esters (Suzuki reaction) or terminal alkynes (Sonogashira reaction) under standard palladium-catalyzed conditions, often at or near room temperature.[1]

-

Buchwald-Hartwig Amination or SNAr at C-6: The remaining C-Cl bond can then be functionalized. This often requires more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) for a second palladium-catalyzed coupling, such as a Buchwald-Hartwig amination.[10] Alternatively, the electron-deficient nature of the pyrazine ring can facilitate a nucleophilic aromatic substitution (SNAr) at the C-6 position.

Caption: Workflow for sequential cross-coupling reactions.

Relevance in Drug Discovery: Kinase Inhibitors

The pyrazine scaffold is a core component of many kinase inhibitors. The ability to rapidly and selectively introduce diverse substituents at both the C-5 and C-6 positions using this compound is highly valuable for structure-activity relationship (SAR) studies. For instance, this building block can be used to synthesize libraries of compounds for screening against various kinases, which are critical targets in oncology and inflammatory diseases.[11][12]

Safety and Handling

As a highly functionalized and reactive intermediate, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as highly toxic. Signal Word: Danger .[3]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its pre-installed, orthogonally reactive halogen handles provide a streamlined pathway for the synthesis of complex, polysubstituted pyrazines. The principles of selective cross-coupling, enabled by the differential reactivity of its C-I and C-Cl bonds, allow researchers to efficiently explore chemical space, making it an invaluable tool in the design and development of novel pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full synthetic potential.

References

-

Fairlamb, I. J. S., et al. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link][9]

-

Fairlamb, I. J. S., et al. (2011). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link][5]

-

Pujol, M. D. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Available at: [Link]

-

Langer, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link][1]

- Google Patents. (2019). Synthesis method of 2-amino-5-iodopyridine. CN110590652B.

-

Vlčinci, N. (2000). Synthesis of 2-amino-6-chloropyridine. Semantic Scholar. Available at: [Link]

-

Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine. US3985759A. Available at: [6]

-

Google Patents. (2012). Process For The Iodination Of Aromatic Compounds. US20120041224A1. Available at: [8]

-

Wikipedia. (Date not available). Buchwald–Hartwig amination. Available at: [Link][13]

-

NIH. (2021). Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Angewandte Chemie International Edition. Available at: [Link][7]

-

PubMed. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry. Available at: [Link][11]

-

PubMed. (2004). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][12]

-

Name-Reaction.com. (Date not available). Buchwald-Hartwig amination. Available at: [Link]

-

PubMed. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available at: [Link]

-

NIH. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available at: [Link]

-

PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link][2]

Sources

- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 7. Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 6-Chloro-5-iodopyrazin-2-amine (CAS 925678-00-8): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Pyrazine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often reliant on the strategic design and synthesis of molecules with precise functionalities. 6-Chloro-5-iodopyrazin-2-amine, identified by the CAS number 925678-00-8, has emerged as a pivotal building block in this endeavor. Its dihalogenated pyrazine core offers a versatile platform for the construction of complex heterocyclic systems, a feature that has been increasingly exploited in the development of targeted therapies. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and, most importantly, the application of this compound in the synthesis of biologically active molecules, with a focus on its role in the development of novel antiviral agents.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 925678-00-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-6-chloro-5-iodopyrazine, 6-Chloro-5-iodo-pyrazin-2-ylamine | [2][3] |

| Molecular Formula | C₄H₃ClIN₃ | [3] |

| Molecular Weight | 255.44 g/mol | [3] |

| Appearance | Solid | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [1] |

Synthesis of this compound: An Experimental Protocol

The efficient synthesis of this compound is a critical first step in its application. A common and effective method involves the selective iodination of 2-amino-6-chloropyrazine.

Reaction Scheme

Synthesis of this compound.

Step-by-Step Protocol

This protocol is based on established synthetic procedures for the iodination of pyrazine rings.

-

Dissolution: In a suitable reaction vessel, dissolve 2-amino-6-chloropyrazine (1.0 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Iodinating Agent: To the solution, add N-Iodosuccinimide (NIS) (1.0 equivalent).

-

Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Application in Drug Discovery: Synthesis of Flavivirus NS2B-NS3 Protease Inhibitors

The true value of this compound lies in its utility as a scaffold for the synthesis of high-value, biologically active compounds. A compelling example is its use in the development of allosteric inhibitors of the NS2B-NS3 protease from flaviviruses such as Zika, dengue, and West Nile virus. The NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development.

Synthetic Strategy and Workflow

The dihalogenated nature of this compound allows for sequential, site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This enables the introduction of diverse substituents at the C5 and C6 positions of the pyrazine ring, facilitating the exploration of the chemical space around the core scaffold to optimize biological activity.

Workflow for synthesizing Flavivirus protease inhibitors.

Mechanism of Action: Allosteric Inhibition of NS2B-NS3 Protease

The synthesized pyrazine derivatives act as allosteric inhibitors of the flavivirus NS2B-NS3 protease. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site and reduces the enzyme's catalytic activity. This mechanism can offer advantages in terms of selectivity and reduced potential for resistance development.

Allosteric inhibition of NS2B-NS3 protease.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands out as a valuable and versatile building block for medicinal chemists. Its predictable reactivity and the ability to undergo selective, sequential functionalization make it an ideal starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas. The successful application of this scaffold in the development of potent flavivirus protease inhibitors underscores its potential for addressing significant unmet medical needs. As the demand for novel, targeted therapies continues to grow, the strategic application of such well-defined chemical scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

CP Lab Safety. 6-chloro-5-iodo-pyrazin-2-amine, min 97%, 100 mg. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Chloro-5-iodopyrazin-2-amine: Properties, Synthesis, and Applications in Chemical Research

This guide provides an in-depth analysis of 6-chloro-5-iodopyrazin-2-amine, a key intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical identity, properties, synthetic utility, and its significant role as a versatile building block in the creation of complex molecules for the pharmaceutical and agrochemical industries[1].

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible research. This compound is recognized by several names and identifiers across chemical databases and supplier catalogs.

The formal IUPAC name for this compound is This compound [1]. An alternative, though less common, IUPAC name is 6-chloro-5-iodo-2-pyrazinamine.

Synonyms: Researchers may encounter this compound under various synonyms, including:

-

2-amino-6-chloro-5-iodopyrazine[2]

-

6-Chloro-5-iodo-pyrazin-2-ylamine[2]

-

2-Pyrazinamine, 6-chloro-5-iodo-[2]

Key Identifiers Summary: For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 925678-00-8 | [2][3][4] |

| Molecular Formula | C4H3ClIN3 | [3][5] |

| Molecular Weight | 255.44 g/mol | [3][5] |

| InChI Key | YEBDYUMXHLRMBW-UHFFFAOYSA-N | [6] |

Physicochemical Properties and Safe Handling

Understanding the physical properties and safety profile of a reagent is paramount for experimental design and laboratory safety.

Properties Overview:

| Property | Value | Source |

| Physical Form | Solid | |

| Typical Purity | ≥97-98% | [2][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

The specified storage conditions indicate that the compound may be sensitive to light, oxygen, and/or elevated temperatures, which could lead to degradation over time.

Safety and Hazard Information: This compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before handling.

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

Due to its toxicity, handling should only occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

The Role in Synthetic Chemistry: A Versatile Heterocyclic Building Block

This compound is not an end product but a highly valuable intermediate, prized for the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds on the pyrazine ring offer distinct sites for selective functionalization, making it a powerful tool for building molecular complexity in a controlled manner[1].

Expertise & Causality: The Principle of Selective Cross-Coupling

The utility of this reagent stems from the significant difference in bond strength and reactivity between the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions.

-

The C-I Bond: This bond is weaker and more readily undergoes oxidative addition to a transition metal catalyst (e.g., Palladium(0)). This makes the iodo position the preferred site for initial, milder cross-coupling reactions like Suzuki, Sonogashira, or Stille couplings.

-

The C-Cl Bond: This bond is stronger and requires more forcing reaction conditions (e.g., higher temperatures, stronger ligands, or different catalyst systems) to react. It is often targeted in a subsequent step for reactions like Buchwald-Hartwig amination or a second Suzuki coupling.

This reactivity differential allows for a sequential, regioselective strategy to introduce two different substituents onto the pyrazine core, a cornerstone of modern library synthesis for drug discovery.

Caption: Selective functionalization workflow for this compound.

Conceptual Synthetic Protocol

While numerous suppliers offer this compound, understanding its synthesis is valuable for process development and impurity profiling. A common strategy for synthesizing such molecules involves the direct halogenation of an existing aminopyrazine precursor.

Experimental Workflow: Iodination of 2-Amino-6-chloropyrazine

This protocol is a conceptual, generalized procedure based on established methods for the iodination of electron-rich aromatic systems, such as the synthesis of 2-amino-5-iodopyridine[7].

Step 1: Reaction Setup

-

To a solution of 2-amino-6-chloropyrazine (1 equivalent) in a suitable solvent (e.g., water or glacial acetic acid), add the iodinating agent. N-Iodosuccinimide (NIS) is a common choice, or a combination of iodine (I₂) and an oxidant like hydrogen peroxide can be used[7].

-

The causality here is the activation of the pyrazine ring by the amino group, which directs the electrophilic iodinating species to the ortho/para positions. The C5 position is sterically accessible and electronically activated.

Step 2: Reaction Execution

-

Stir the mixture at a controlled temperature (e.g., room temperature to 60°C) for several hours.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

Step 3: Work-up and Isolation

-

Once the reaction is complete, quench any remaining oxidant or iodinating agent (e.g., with a solution of sodium thiosulfate).

-

Adjust the pH of the solution to neutral or slightly basic to precipitate the product.

-

Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under a vacuum.

Step 4: Purification

-

If necessary, purify the crude product further by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Caption: Conceptual synthesis of this compound via iodination.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are prevalent in modern pharmaceuticals. Chlorine, in particular, is a key ingredient in many FDA-approved drugs, where it can modulate a molecule's metabolic stability, lipophilicity, and binding affinity[8][9].

This compound serves as a precursor for molecules with significant biological potential, especially in the development of:

-

Kinase Inhibitors: The aminopyrazine and related aminopyrimidine scaffolds are considered "privileged," as they can effectively mimic the adenosine moiety of ATP and bind to the hinge region of kinase enzymes[1][10]. This makes them ideal starting points for developing targeted cancer therapies.

-

Antimicrobial Agents: The structural motifs derived from this building block are being explored for the development of new antibacterial and antiviral agents[1].

By providing a robust platform for generating diverse molecular libraries through sequential cross-coupling, this compound enables the rapid exploration of structure-activity relationships (SAR), accelerating the discovery of new therapeutic agents[9].

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance lies in the orthogonal reactivity of its halogen substituents. This feature permits the controlled, sequential introduction of different chemical moieties, making it an indispensable tool for medicinal chemists and researchers in agrochemical and pharmaceutical development. Its robust utility in constructing complex, substituted pyrazine cores ensures its continued relevance in the pursuit of novel bioactive compounds.

References

-

6-chloro-5-iodo-pyrazin-2-amine. LabSolutions. [Link]

-

6-chloro-5-iodo-2-aminopyridine. ChemBK. [Link]

-

4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

- Synthesis method of 2-amino-5-iodopyridine - CN110590652B.

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - CN101885741A.

Sources

- 1. This compound | 925678-00-8 | Benchchem [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. This compound | 925678-00-8 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of substituted halopyrazines in organic synthesis

An In-Depth Technical Guide to the Reactivity of Substituted Halopyrazines in Organic Synthesis

Introduction

The pyrazine moiety is a foundational structural motif in a vast array of biologically active compounds, from blockbuster pharmaceuticals to cutting-edge agrochemicals. Its prevalence stems from the unique electronic properties of the 1,4-diazabenzene ring system and its ability to engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of the pyrazine core is therefore of paramount importance in drug discovery and development. Halogenated pyrazines, in particular, serve as exceptionally versatile synthetic intermediates, with the halogen atom acting as a reactive handle for a wide range of transformations.

This technical guide provides a comprehensive exploration of the reactivity of substituted halopyrazines. Moving beyond a simple recitation of protocols, we will delve into the underlying principles that govern their reactivity, offering field-proven insights into experimental design and optimization. For researchers, scientists, and drug development professionals, a deep understanding of these principles is critical for the rational design of synthetic routes to novel and complex molecular architectures.

Core Principles of Halopyrazine Reactivity

The reactivity of a substituted halopyrazine is not determined by a single factor but is rather the result of a complex interplay between the inherent electronic nature of the pyrazine ring, the identity of the halogen, and the electronic effects of other substituents on the ring.

The Electron-Deficient Nature of the Pyrazine Ring

The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic system compared to benzene. This inherent electron deficiency has two major consequences:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The low electron density makes the carbon atoms of the pyrazine ring highly electrophilic and thus susceptible to attack by nucleophiles.[1][2]

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): Conversely, the ring is deactivated towards attack by electrophiles, making reactions like nitration or Friedel-Crafts challenging.

The "Halogen Effect": A Dichotomy in Reactivity

The nature of the halogen atom (F, Cl, Br, I) profoundly influences the reactivity of halopyrazines, but its effect is highly dependent on the reaction mechanism.

-

In Palladium-Catalyzed Cross-Coupling Reactions, the reactivity is primarily governed by the carbon-halogen (C-X) bond strength. The reaction typically proceeds via an oxidative addition step, which is the rate-determining step in many cases.[3] The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), leading to a general reactivity trend of I > Br > Cl >> F .[3] Consequently, iodopyrazines are the most reactive substrates, often requiring milder conditions, while chloropyrazines are more challenging to activate and may necessitate more sophisticated catalyst systems.[3][4]

-

In Nucleophilic Aromatic Substitution (SNAr), the trend is often reversed. The reaction proceeds through a high-energy Meisenheimer intermediate, and the rate-determining step is often the initial attack of the nucleophile. The electronegativity of the halogen plays a key role in activating the ring towards this attack. Therefore, the typical reactivity order is F > Cl > Br > I . Although fluorine forms the strongest carbon-halogen bond, its high electronegativity makes the carbon to which it is attached highly electrophilic, accelerating the formation of the Meisenheimer complex.

The Influence of Ring Substituents

Substituents on the pyrazine ring can either enhance or diminish its reactivity by donating or withdrawing electron density, through a combination of inductive and resonance effects.[5][6]

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) further decrease the electron density of the pyrazine ring. This has a pronounced activating effect on SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.[1] In contrast, EWGs can make the oxidative addition step in cross-coupling reactions more difficult by lowering the energy of the C-X bond's σ* orbital.

-

Electron-Donating Groups (EDGs) like amino (-NH₂), alkoxy (-OR), or alkyl groups (-R) increase the electron density of the ring. This deactivates the pyrazine ring towards SNAr reactions but can facilitate the oxidative addition step in palladium-catalyzed cross-couplings.[7]

Key Transformations of Substituted Halopyrazines

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyrazine system makes SNAr a powerful and often preferred method for the functionalization of halopyrazines.[8] This reaction is particularly effective for chloropyrazines, which are often readily available and cost-effective starting materials.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this step, the aromaticity of the pyrazine ring is temporarily disrupted.[9] In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Chloropyrazine.

Experimental Protocol: Amination of 2-Chloropyrazine

This protocol describes a typical SNAr reaction for the synthesis of an aminopyrazine, a common scaffold in medicinal chemistry.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), and a suitable solvent such as ethanol or DMSO.[10]

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine and the solvent used. Microwave irradiation can also be employed to accelerate the reaction.[10]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic salt) has formed, remove it by filtration. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are indispensable tools for the functionalization of halopyrazines, enabling the formation of C-C, C-N, and C-O bonds.[11] These reactions generally tolerate a wide range of functional groups and proceed with high selectivity.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds, reacting a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[12]

Catalyst Systems:

-

For Bromo- and Iodopyrazines: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[13][14]

-

For Chloropyrazines: More electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are typically required to facilitate the challenging oxidative addition to the strong C-Cl bond.[14]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyrazine

-

Inert Atmosphere: Assemble a Schlenk flask or a similar reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add the 2-bromo-5-methylpyrazine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, coupling a halopyrazine with a terminal alkyne.[15] This reaction is crucial for introducing rigid, linear linkers in drug molecules.[16]

Reaction Conditions:

-

Classic Conditions: Typically employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., Et₃N or diisopropylamine).[17][18]

-

Copper-Free Conditions: Have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These systems often use a higher loading of a palladium catalyst or specialized ligands.

Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine

-

Inert Atmosphere: In a Schlenk flask under an inert atmosphere, dissolve the 2-iodopyrazine (1.0 eq) in a suitable solvent such as THF or DMF.

-

Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) iodide co-catalyst (1-3 mol%), and the amine base (e.g., triethylamine, 2-3 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Workup: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling halopyrazines with primary or secondary amines.[19][20] This reaction has largely replaced harsher classical methods for the synthesis of arylamines.

Key Features:

-

Catalyst System: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are essential for achieving high yields and broad substrate scope.[21]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.[20]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine

-

Inert Atmosphere: Under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the 2-chloropyrazine (1.0 eq) and the amine (1.1-1.2 eq).

-

Heating: Heat the mixture to 80-110 °C.

-

Monitoring and Workup: Monitor the reaction's progress. After completion, cool to room temperature, and quench by adding water or a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

Comparative Data and Regioselectivity

The choice of synthetic strategy often depends on the relative reactivity of different positions on the pyrazine ring, especially in di- or poly-substituted systems.

Reactivity Trends in Cross-Coupling Reactions

| Halopyrazine Substrate | Halogen | Reaction Type | Catalyst/Ligand | Yield (%) | Reference |

| 2-Chloropyrazine | Cl | Suzuki | Pd(OAc)₂ / SPhos | ~80-95% | [8] |

| 2-Bromopyrazine | Br | Suzuki | Pd(PPh₃)₄ | ~70-90% | [7] |

| 2,5-Diiodopyrazine | I | Sonogashira (Mono) | Pd(PPh₃)₂Cl₂ / CuI | High | [14] |

| 3-Chloro-2,5-dimethylpyrazine | Cl | Suzuki | Pd(dppf)Cl₂ | Excellent | [7] |

| 2-Bromopyridine* | Br | Buchwald-Hartwig | Pd(OAc)₂ / dppp | 55-98% | [21] |

*Data for halopyridines are often used as a close proxy for halopyrazine reactivity trends.

Regioselectivity in Dihalopyrazines

In substrates like 2,5-dihalopyrazines, achieving selective mono-functionalization can be challenging. However, selectivity can often be controlled by exploiting the differential reactivity of the halogens. For instance, in a 2-bromo-5-chloropyrazine, a Suzuki or Sonogashira coupling can often be performed selectively at the more reactive C-Br position by using mild conditions and a less active catalyst. More forcing conditions would then be required to react at the C-Cl position.

Caption: Decision Workflow for Selecting a Synthetic Strategy for Halopyrazine Functionalization.

Conclusion

Substituted halopyrazines are undeniably powerful and versatile building blocks in modern organic synthesis. Their reactivity is governed by a predictable yet nuanced set of electronic principles. The electron-deficient pyrazine core strongly favors nucleophilic aromatic substitution, providing a direct and efficient pathway for the introduction of heteroatom nucleophiles. In parallel, the halogen atom serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which enable the construction of diverse carbon-carbon and carbon-nitrogen bonds.

A thorough understanding of the interplay between the halogen identity, the electronic nature of ring substituents, and the chosen reaction mechanism is essential for any scientist working in pharmaceutical or materials chemistry. By mastering these core principles, researchers can rationally design synthetic routes, troubleshoot challenging transformations, and ultimately accelerate the discovery and development of novel, high-value molecules.

References

-

Perrett, A. J., & Schwarzenbach, R. P. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2059-2065. [Link]

-

Kabir, S. E., et al. (2015). Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. Journal of Organometallic Chemistry, 791, 133-140. [Link]

-

Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3296-3307. [Link]

-

Arvela, R. K., et al. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? The Journal of Organic Chemistry, 71(20), 7787-7790. [Link]

-

ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. [Link]

-

Maiti, S., et al. (2017). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 82(15), 8049-8057. [Link]

-

Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

-

Perrett, A. J., & Schwarzenbach, R. P. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]

-

Svatunek, D., et al. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

-

Organic Chemistry Explained. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

-

MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(9), 1437. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Cai, Q., & Ran, C. (2007). A practical Buchwald—Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3567-3569. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Organic Chemistry Explained. (2019). Sonogashira coupling. YouTube. [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. stpeters.co.in [stpeters.co.in]

- 6. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

- 17. youtube.com [youtube.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

The Ascendant Role of Iodinated Pyrazine Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – January 2, 2026 – In the intricate ballet of molecular interactions that defines modern pharmacology, the strategic incorporation of halogen atoms has emerged as a powerful tool for enhancing the therapeutic potential of drug candidates. Among these, the iodinated pyrazine scaffold is commanding significant attention from the scientific community. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the synthesis, multifaceted biological activities, and mechanisms of action of iodinated pyrazine derivatives, highlighting their burgeoning importance in the quest for novel therapeutics.

Introduction: The Pyrazine Core and the Strategic Advantage of Iodination

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The introduction of an iodine atom onto the pyrazine ring is not a trivial substitution; it imparts unique physicochemical properties that can profoundly influence a molecule's biological profile.

The strategic placement of an iodine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] A key interaction that has garnered significant interest is halogen bonding, a non-covalent interaction where the electropositive region on the surface of the iodine atom (the σ-hole) interacts favorably with a Lewis base, such as the backbone carbonyls of proteins.[5][6] This directional interaction can significantly enhance ligand-protein binding, leading to improved potency and selectivity.[7]

This guide will delve into the synthesis of these promising compounds, explore their diverse biological activities with a focus on the role of the iodine atom, and provide detailed experimental protocols to facilitate further research in this exciting field.

Synthesis of Iodinated Pyrazine Derivatives: A Methodological Overview

The synthesis of iodinated pyrazine derivatives can be achieved through various organic chemistry methodologies. While direct iodination of the pyrazine ring can be challenging due to its electron-deficient nature, several effective strategies have been developed.

One prominent method involves the use of iodine as a catalyst in multicomponent reactions to construct fused pyrazine ring systems, such as imidazo[1,2-a]pyrazines.[2][8] In these reactions, iodine acts as a Lewis acid to activate intermediates, facilitating cyclization.[2] Another approach is the direct functionalization of a pre-formed pyrazine core, for instance, through dilithiation followed by quenching with an iodine source.[9]

Illustrative Synthetic Workflow: Iodine-Catalyzed Multicomponent Reaction

The following diagram illustrates a generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives, where iodine plays a crucial catalytic role.

Caption: Generalized workflow for iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Detailed Synthetic Protocol: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol outlines the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which can be further modified to include an iodine substituent.

Procedure: [10]

-

Activation of Carboxylic Acid: Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO). Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours to form the activated intermediate.

-

Amide Formation: Add the desired amine (e.g., benzylamine, 1.2 equivalents) to the reaction mixture.

-

Microwave-Assisted Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

-

Work-up and Purification: After cooling, pour the reaction mixture into cold water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activities of Iodinated Pyrazine Derivatives

The incorporation of iodine into the pyrazine scaffold has led to the discovery of compounds with potent biological activities, particularly in the areas of oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Iodinated pyrazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Kinase Inhibition: The pyrazine core can act as a hinge-binder in the ATP-binding pocket of kinases, with the nitrogen atoms forming key hydrogen bonds.[6] The iodine atom can further enhance binding affinity through halogen bonding with amino acid residues in the kinase domain.[5] This has been observed in inhibitors of various kinases, including Janus kinases (JAKs) and those in the PI3K/Akt/mTOR pathway.[11][12]

Targeted Signaling Pathways:

-

JAK/STAT Pathway: The JAK/STAT signaling cascade is a critical pathway in cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[13] Pyrazine-based JAK inhibitors have shown promise in modulating this pathway.[11]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[14] Pyrazine derivatives have been developed as inhibitors of key kinases within this pathway, such as mTOR.[15]

Caption: Key signaling pathways targeted by iodinated pyrazine derivatives in cancer.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of representative pyrazine derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazine | Hep-2 (Laryngeal) | 11 | [8] |

| Imidazo[1,2-a]pyrazine | HepG2 (Liver) | 13 | [8] |

| Imidazo[1,2-a]pyrazine | MCF-7 (Breast) | 11 | [8] |

| Imidazo[1,2-a]pyrazine | A375 (Melanoma) | 11 | [8] |

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Pyrazine derivatives have demonstrated promising antimicrobial activity against a spectrum of bacteria and fungi.[16] The presence of an iodine atom can enhance the antimicrobial potency, potentially through improved cell wall penetration or by interacting with essential microbial enzymes.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of iodinated pyrazine derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the iodinated pyrazine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Agar Well Diffusion for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.[2]

Procedure:

-

Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the agar plates.

-

Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Conclusion and Future Perspectives

Iodinated pyrazine derivatives represent a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, particularly as anticancer and antimicrobial agents, are augmented by the unique properties conferred by the iodine atom, including the capacity for halogen bonding. The synthetic accessibility and the potential for further structural optimization make this scaffold an attractive starting point for the development of novel therapeutics.

Future research should focus on elucidating the precise structure-activity relationships of iodinated pyrazines, with a particular emphasis on comparative studies with their non-iodinated analogues to unequivocally define the contribution of the iodine atom. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating the promise of these compounds into tangible clinical benefits. The continued investigation into the world of iodinated pyrazines is poised to unlock new avenues in the fight against cancer and infectious diseases.

References

-

Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]

-

Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

-

Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4479. [Link]

-

Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]

-

Vayllat, B., et al. (2016). exploring the potential of halogen bonding interactions in the development of novel protein tyrosine kinase inhibitors. ResearchGate. [Link]

-

Kumar, P., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 2(2), 165-169. [Link]

-

Rak, J., et al. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica, 63(1), 11-20. [Link]

-

Kumar, P., et al. (2010). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 45(11), 5047-5052. [Link]

-

Papakyriakou, A., et al. (2020). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 25(18), 4166. [Link]

-

van Tonder, A. (2025). MTT assay protocol. Springer Nature Experiments. [Link]

-

protocols.io. (2025). MTT Assay. [Link]

-

Reed, J., & Gornik, O. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50824. [Link]

-

Bouz, G., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(15), 3350. [Link]

-

Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. [Link]

-

Lu, S. F., et al. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. ChemMedChem, 2(6), 887-890. [Link]

-

Vayllat, B., et al. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. ResearchGate. [Link]

-

Williams, N. K., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(20), 5897-5901. [Link]

-

Zitko, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(17), 9107-9124. [Link]

-

El-Sayed, N. N. E., et al. (2018). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

-

Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. [Link]

-

De, S. (2017). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 24(1), 1-1. [Link]

-

Feldman, M., & Shokat, K. (2010). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Semantic Scholar. [Link]

-

Ghasemi, S., et al. (2021). Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. Advanced Pharmaceutical Bulletin, 11(4), 637-653. [Link]

-

Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7109. [Link]

-

Allen, C. F. H., & Wolf, C. N. (1955). 3-Aminopyridine. Organic Syntheses, Coll. Vol. 3, p.45 (1955); Vol. 27, p.4 (1947). [Link]

-

Feldman, M. E., & Shokat, K. M. (2011). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current topics in microbiology and immunology, 347, 199–223. [Link]

-

Shawky, A. M., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(3), 449. [Link]

-

Arias-Santiago, S., et al. (2019). Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review. BMJ Open, 9(5), e028303. [Link]

-

O'Shea, J. J., et al. (2013). Pharmacodynamic data on lead compounds. ResearchGate. [Link]

-

Hall, S. A., & Spoerri, P. E. (1940). Syntheses in the Pyrazine Series. II. Preparation and Properties of Aminopyrazine. Journal of the American Chemical Society, 62(3), 664–665. [Link]

- Google Patents. (1991). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.

-

Lo, I., et al. (2014). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences, 15(12), 22597-22616. [Link]

-